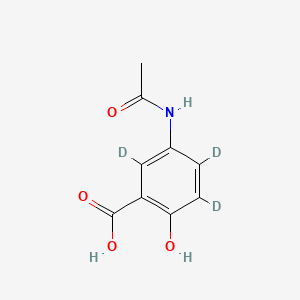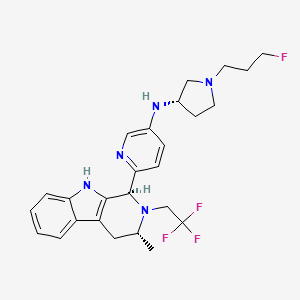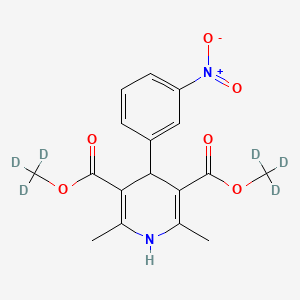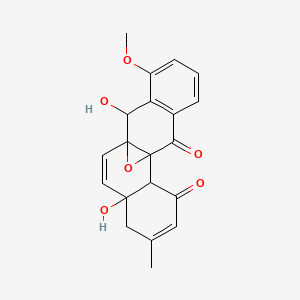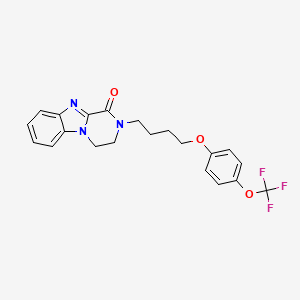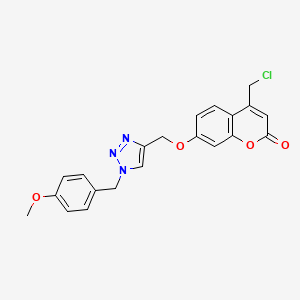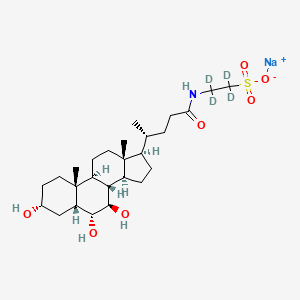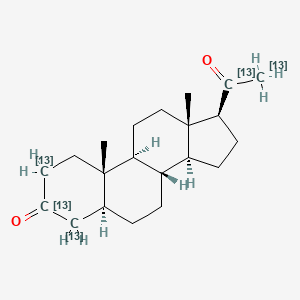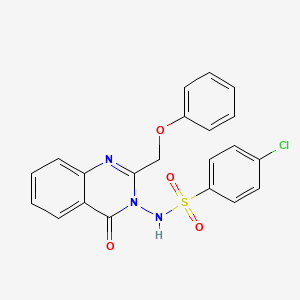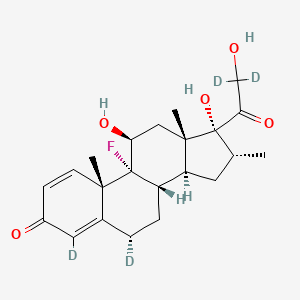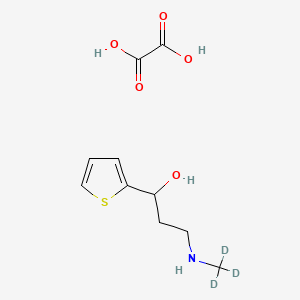
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol-d3 (oxalate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol-d3 (oxalate) is a deuterated derivative of a compound that contains a thiophene ring, a methylamino group, and a propanol moiety. The presence of deuterium atoms can make this compound useful in various scientific research applications, particularly in studies involving isotopic labeling.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol-d3 (oxalate) typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Paal-Knorr synthesis.
Introduction of the Methylamino Group: This step involves the reaction of the thiophene derivative with a methylamine source under controlled conditions.
Addition of the Propanol Moiety: The final step involves the addition of the propanol group, which can be achieved through a Grignard reaction or other suitable methods.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems.
化学反応の分析
Types of Reactions
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol-d3 (oxalate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
科学的研究の応用
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol-d3 (oxalate) has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Employed in studies involving isotopic labeling to trace metabolic pathways.
Medicine: Potential use in drug development and pharmacokinetic studies.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol-d3 (oxalate) involves its interaction with molecular targets and pathways. The specific mechanism would depend on the context of its use, such as its role in a biochemical pathway or its interaction with a particular enzyme or receptor.
類似化合物との比較
Similar Compounds
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol: The non-deuterated version of the compound.
Thiophene Derivatives: Compounds containing the thiophene ring with various substituents.
Isotopically Labeled Compounds: Other compounds labeled with deuterium or other isotopes.
Uniqueness
The deuterated version of the compound offers unique advantages in scientific research, such as improved stability and the ability to trace metabolic pathways more accurately.
特性
分子式 |
C10H15NO5S |
|---|---|
分子量 |
264.32 g/mol |
IUPAC名 |
oxalic acid;1-thiophen-2-yl-3-(trideuteriomethylamino)propan-1-ol |
InChI |
InChI=1S/C8H13NOS.C2H2O4/c1-9-5-4-7(10)8-3-2-6-11-8;3-1(4)2(5)6/h2-3,6-7,9-10H,4-5H2,1H3;(H,3,4)(H,5,6)/i1D3; |
InChIキー |
VMAGTTSBAPAUSK-NIIDSAIPSA-N |
異性体SMILES |
[2H]C([2H])([2H])NCCC(C1=CC=CS1)O.C(=O)(C(=O)O)O |
正規SMILES |
CNCCC(C1=CC=CS1)O.C(=O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


